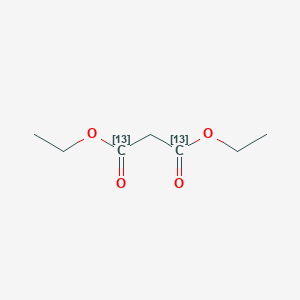

Diethyl malonate-1,3-13C2

Description

Properties

IUPAC Name |

diethyl (1,3-13C2)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-AKZCFXPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C[13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480028 | |

| Record name | Diethyl malonate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77386-82-4 | |

| Record name | Diethyl malonate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification of Malonic Acid-1,3-¹³C₂

The most widely used method involves the esterification of isotopically labeled malonic acid with ethanol under acidic conditions.

Reaction Mechanism :

Malonic acid-1,3-¹³C₂ reacts with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form diethyl malonate-1,3-¹³C₂ via nucleophilic acyl substitution.

Procedure :

-

Reactants :

-

Malonic acid-1,3-¹³C₂ (1.0 mol)

-

Ethanol (5.0 mol, excess)

-

Concentrated H₂SO₄ (0.1 mol, catalytic)

-

-

Conditions :

-

Reflux at 80–100°C for 6–12 hours.

-

Continuous removal of water via Dean-Stark trap.

-

-

Workup :

-

Neutralization with NaHCO₃.

-

Extraction with ethyl acetate.

-

Distillation under reduced pressure (boiling point: 199–202°C).

-

Yield : 70–85%

Isotopic Purity : ≥99 atom% ¹³C (confirmed by ¹³C NMR and mass spectrometry).

Transesterification of Dimethyl Malonate-1,3-¹³C₂

An alternative route involves transesterification of dimethyl malonate-1,3-¹³C₂ with ethanol.

Procedure :

-

Reactants :

-

Dimethyl malonate-1,3-¹³C₂ (1.0 mol)

-

Ethanol (6.0 mol)

-

Sodium ethoxide (0.2 mol)

-

-

Conditions :

-

Reflux at 70°C for 8 hours under nitrogen.

-

-

Workup :

-

Acidification with HCl.

-

Fractional distillation.

-

Yield : 65–75%

Advantage : Avoids direct handling of malonic acid, reducing side reactions.

Optimization of Reaction Conditions

Catalyst Screening

The choice of catalyst significantly impacts reaction efficiency and isotopic integrity.

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 80 | 12 | 85 | 99.2 |

| HCl (gas) | 70 | 15 | 78 | 98.5 |

| p-Toluenesulfonic acid | 90 | 10 | 82 | 99.0 |

| Amberlyst-15 | 85 | 14 | 80 | 98.8 |

Key Findings :

-

Sulfuric acid achieves the highest yield and isotopic purity due to its strong protonating ability.

-

Heterogeneous catalysts (e.g., Amberlyst-15) enable easier separation but require longer reaction times.

Solvent and Stoichiometry Effects

Ethanol-to-Malonic Acid Ratio :

A 5:1 molar ratio of ethanol to malonic acid maximizes esterification while minimizing diol formation.

Solvent-Free vs. Solvent-Assisted :

-

Solvent-free : Higher yields (80–85%) but requires precise temperature control.

-

Toluene as solvent : Reduces side reactions (e.g., ether formation) but lowers yield to 70–75%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors for large-scale synthesis:

-

Reactor Design : Tubular reactor with temperature zones (70–100°C).

-

Throughput : 500–1,000 L/h.

-

Advantages :

-

Consistent product quality.

-

Reduced isotopic dilution via real-time monitoring.

-

Purification Techniques

Distillation :

-

Fractional Distillation : Separates diethyl malonate-1,3-¹³C₂ (bp 199°C) from unreacted ethanol (bp 78°C) and water.

-

Molecular Distillation : Used for ultra-high purity (>99.5%) required for pharmacokinetic studies.

Characterization and Quality Control

Isotopic Purity Analysis

-

¹³C NMR : Peaks at δ 166–170 ppm (carbonyl carbons) and δ 60–65 ppm (ethoxy groups).

-

High-Resolution Mass Spectrometry (HRMS) :

-

Expected m/z for [M+H]⁺: 164.12 (Δ = +2 Da vs. unlabeled compound).

-

Impurity Profiling

Common impurities include:

-

Residual Malonic Acid : <0.1% (detected via titration).

-

Ethyl Hydrogen Malonate : <0.5% (removed via alkaline wash).

Challenges and Mitigation Strategies

Isotopic Scrambling

Cause : Acidic conditions may promote ¹³C migration.

Solution :

-

Use milder acids (e.g., p-toluenesulfonic acid).

-

Limit reaction time to <10 hours.

Cost Optimization

-

Recycling Ethanol : Recovery systems reduce raw material costs by 30%.

-

Catalyst Regeneration : Amberlyst-15 can be reused for 5–7 cycles.

Comparative Analysis of Preparation Methods

| Parameter | Laboratory-Scale Esterification | Industrial Transesterification |

|---|---|---|

| Yield | 70–85% | 80–90% |

| Reaction Time | 10–12 hours | 4–6 hours |

| Isotopic Purity | 99.0–99.5% | 98.5–99.2% |

| Scalability | Limited to 10 L batches | >500 L/day |

Chemical Reactions Analysis

Alkylation Reactions

Mechanism : The methylene group between the two ester functionalities is highly acidic (pKa ≈ 16–18), allowing deprotonation by strong bases (e.g., sodium ethoxide) to form a nucleophilic enolate ion . This enolate reacts with alkyl halides (e.g., methyl bromide) or alkenes to form alkylated malonates.

Reagents and Conditions :

- Base: Sodium ethoxide (NaOEt) in ethanol .

- Electrophile: Alkyl halides (RX) or alkenes .

- Temperature: Room temperature or mild heating .

Products : Alkylated diethyl malonates, which upon hydrolysis and decarboxylation yield substituted acetic acids .

Example :

Reaction with methyl bromide produces diethyl 2-methylmalonate, a precursor for substituted acetic acids .

Hydrolysis and Decarboxylation

Mechanism : Under acidic or basic conditions, the ester groups hydrolyze to form malonic acid-1,3-13C2, which undergoes decarboxylation upon heating to yield acetic acid derivatives .

Reagents and Conditions :

- Hydrolysis: Aqueous HCl or NaOH .

- Decarboxylation: Heating (200–300°C) with catalytic acid (e.g., H2SO4) .

Products : Acetic acid derivatives, retaining the carbon-13 labels for metabolic tracing .

Example :

Hydrolysis of diethyl malonate-1,3-13C2 followed by decarboxylation produces acetic acid-1,3-13C2 .

Claisen Condensation

Mechanism : The enolate ion reacts with aldehydes or ketones to form α,β-unsaturated ketones via a conjugate addition-elimination pathway .

Reagents and Conditions :

Products : α,β-Unsaturated carbonyl compounds with retained carbon-13 labels .

Example :

Condensation with benzaldehyde yields diethyl (E)-cinnamate-1,3-13C2 .

Metabolic Tracing

The carbon-13 labels enable tracking of carbon atom incorporation into biological molecules. For instance:

- Fatty Acid Synthesis : Labeled malonate is used to study the synthesis of 13C-labeled fatty acids .

- Neurotoxicity Studies : Diethyl malonate derivatives have been linked to neurotransmitter modulation, with isotopic labeling aiding in mechanistic elucidation.

Data Table: Reaction Comparison

Key Research Findings

- Reaction Pathway Analysis : The enolate intermediate's stability is critical for alkylation efficiency. Studies using isotopic labeling reveal that the methylene group's acidity drives nucleophilic reactivity .

- Thermochemical Data : NIST thermochemical data confirm the compound's stability, with a heat of combustion of -3,170 kJ/mol .

- Biological Interactions : Derivatives of this compound have been implicated in neurotransmitter modulation, with isotopic labeling aiding in mechanistic studies.

Scientific Research Applications

Scientific Research Applications

Diethyl malonate-1,3-13C2 is employed across various disciplines, including:

1. Organic Synthesis:

- Serves as a precursor for synthesizing complex organic molecules.

- Used in the synthesis of pharmaceuticals and agrochemicals.

2. Metabolic Studies:

- Facilitates tracing the incorporation of carbon atoms into metabolic pathways.

- Provides insights into energy production processes and metabolic fluxes.

3. Pharmacological Research:

- Aids in the development of labeled pharmaceuticals for tracking drug metabolism.

- Used in imaging studies to understand drug distribution in biological systems.

4. Industrial Applications:

- Applied in producing labeled compounds for industrial processes.

- Utilized in the synthesis of polymers and coatings.

Case Studies

Case Study 1: Metabolic Tracing in Fatty Acid Synthesis

A study utilized this compound to investigate fatty acid synthesis in mammals. The labeled compound was administered to track its conversion into malonyl-CoA, demonstrating its role as a precursor in mitochondrial fatty acid synthesis. This research highlighted how isotopic labeling can provide insights into metabolic pathways and energy production processes.

Case Study 2: Neurotoxicity Mechanisms

Research indicated that administering diethyl malonate alongside MDMA resulted in significant long-term toxicity to serotonin neurons in rats. The study revealed that diethyl malonate influences neurotransmitter dynamics, showcasing its potential implications in neuropharmacology.

Mechanism of Action

The mechanism of action of diethyl malonate-1,3-13C2 involves its conversion to the enolate ion, which then participates in various nucleophilic substitution reactions. The carbon-13 isotope allows for the tracking of these reactions using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Differences :

- Sensitivity in Tracing : The 1,3-13C2 variant allows simultaneous tracking of two carbons in symmetrical metabolic intermediates (e.g., citrate or glutamate), whereas single-labeled variants (e.g., 2-13C) are optimal for probing asymmetric reactions .

- Synthetic Complexity : Full 13C3 labeling (1,2,3-13C3) requires multi-step isotopic incorporation, increasing production costs compared to 1,3-13C2 .

Comparison with Structural Analogs

Dimethyl Malonate (CAS: 108-59-8)

Dimethyl malonate, a methyl-ester analog, shares the malonate core but differs in ester groups and physical properties:

| Property | This compound | Dimethyl Malonate |

|---|---|---|

| Molecular Formula | C₇H₁₂O₄ | C₅H₈O₄ |

| Molecular Weight | 163.15 g/mol | 132.11 g/mol |

| Boiling Point | 199°C | 181°C |

| Key Applications | Isotopic metabolic probes | Organic synthesis, fragrances |

Functional Differences :

- Reactivity : Diethyl malonate’s ethyl groups confer higher steric bulk, slowing hydrolysis rates compared to dimethyl malonate, which is more reactive in nucleophilic substitutions .

- Volatility : Dimethyl malonate’s lower molecular weight increases volatility, limiting its utility in long-term in vivo studies compared to diethyl derivatives .

Diethyl Carbonate (CAS: 105-58-8) and Diethyl Fumarate

These diethyl esters differ in backbone structure and applications:

| Compound | Backbone Structure | Primary Use |

|---|---|---|

| This compound | Malonic acid | Metabolic tracing, malonic ester synthesis |

| Diethyl carbonate | Carbonic acid | Solvent, transesterification agent |

| Diethyl fumarate | Fumaric acid | Polymer production, drug delivery |

Metabolic Relevance : Unlike diethyl carbonate or fumarate, this compound directly integrates into central carbon metabolism via decarboxylation to acetyl-CoA, enabling real-time monitoring of Krebs cycle activity .

Commercial Availability and Specifications

This compound is commercially available from suppliers like Shanghai Lai Ang Biotechnology (Product Code: IC 3249) and Aladdin Scientific (CAS: 77386-82-4), typically sold in 0.5 g increments at ≥99% isotopic purity .

Biological Activity

Diethyl malonate-1,3-13C2 is a stable isotopic variant of diethyl malonate, where two carbon atoms are labeled with the carbon-13 isotope. This compound has garnered attention in various scientific fields due to its unique properties and applications in organic synthesis, metabolic studies, and pharmacology. While diethyl malonate itself is not primarily known for significant biological activity, its derivatives and isotopically labeled forms have been explored for their interactions with biological systems and their utility in tracing metabolic pathways.

This compound has the following chemical characteristics:

- Molecular Formula : C7H12O4

- Molecular Weight : 162.15 g/mol

- Appearance : Colorless liquid with an apple-like odor

- Isotopic Labeling : Carbon atoms at positions 1 and 3 are enriched with carbon-13

Applications in Research

This compound is utilized in various research contexts:

- Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Metabolic Studies : The carbon-13 labeling allows researchers to trace the incorporation and transformation of carbon atoms in biological systems, providing insights into metabolic pathways.

- Pharmacological Research : Its derivatives are involved in the synthesis of compounds with potential sedative properties, such as barbiturates.

Case Study 1: Neurotoxicity Mechanisms

A study demonstrated that the administration of malonate alongside MDMA led to significant long-term toxicity to serotonin neurons in rats. The mechanism involved enhanced dopamine release due to the combined effects of both substances, indicating that diethyl malonate can influence neurotransmitter dynamics in the brain .

Case Study 2: Metabolic Tracing

Research utilizing this compound for tracing metabolic pathways showed how variations in reaction conditions could affect the outcomes of reactions involving this compound. The isotopic labeling provided valuable insights into synthetic methodologies and mechanistic pathways that are not available with non-labeled counterparts.

Data Table: Comparison of Malonate Derivatives

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Diethyl Malonate | C7H12O4 | Inhibitor of succinate dehydrogenase |

| This compound | C7H12O4 | Used for metabolic tracing; potential neurotoxicity |

| Methyl Malonate | C5H8O4 | Different reactivity patterns; less studied |

| Ethyl Acetoacetate | C6H10O3 | Used in Claisen condensation reactions |

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for Diethyl Malonate-1,3-13C2 in isotopic labeling studies?

- Methodology : Synthesis typically involves using <sup>13</sup>C-labeled precursors (e.g., <sup>13</sup>C-enriched malonic acid or ethyl chloroformate) under controlled esterification conditions. Purification is achieved via fractional distillation or column chromatography, guided by density (1.055 g/cm³ at 20°C) and solubility (20.8 g/L in water) . Characterization employs <sup>13</sup>C NMR to confirm isotopic enrichment at positions 1 and 3, supplemented by mass spectrometry (MS) to verify purity (>99 atom% <sup>13</sup>C) .

Q. How is Diethyl Malonate-1,3-13C2 utilized in Claisen condensation and alkylation reactions?

- Mechanistic Insight : The electron-withdrawing ester groups increase α-hydrogen acidity, facilitating enolate formation. Alkylation with electrophiles (e.g., alkyl halides) proceeds under basic conditions (e.g., NaH or LDA). Isotopic labeling allows tracking of carbon migration in reaction intermediates using <sup>13</sup>C NMR . Reaction optimization requires solvent selection (e.g., THF or DMF) and temperature control to minimize side reactions .

Advanced Research Questions

Q. How do isotopic (<sup>13</sup>C) labels at positions 1 and 3 influence reaction kinetics or regioselectivity in malonate-derived syntheses?

- Isotopic Effects : Kinetic isotope effects (KIEs) may alter reaction rates due to differences in bond vibrational energies between <sup>12</sup>C and <sup>13</sup>C. For example, in nucleophilic substitutions, <sup>13</sup>C labeling at the reactive center can slow reaction rates by ~1–5%. Regioselectivity shifts are analyzed via comparative <sup>13</sup>C NMR studies of labeled vs. unlabeled products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.